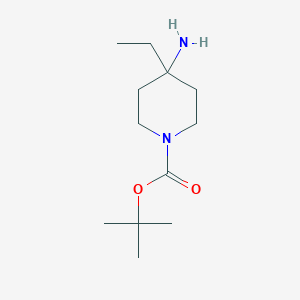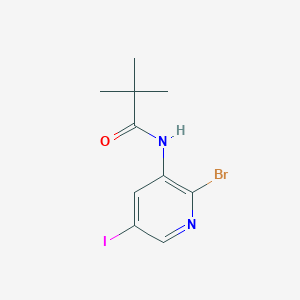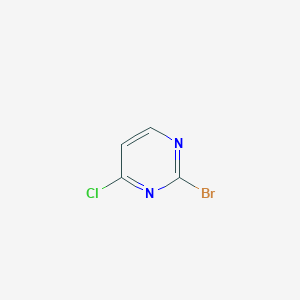
2-Bromo-4-cloropiridina
Descripción general
Descripción
2-Bromo-4-chloropyrimidine is an organic compound with the molecular formula C4H2BrClN2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Aplicaciones Científicas De Investigación
2-Bromo-4-chloropyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is used in the development of bioactive molecules, such as enzyme inhibitors and receptor modulators, which are crucial for studying biological pathways and disease mechanisms.
Medicine: It is involved in the synthesis of potential therapeutic agents, including antiviral, antibacterial, and anticancer compounds.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific electronic or optical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Bromo-4-chloropyrimidine can be synthesized through several methods. One common approach involves the halogenation of pyrimidine derivatives. For instance, starting with 4-chloropyrimidine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures.
Another method involves the direct halogen exchange reaction, where a pyrimidine derivative with a different halogen is treated with a brominating agent. This method can be advantageous due to its simplicity and the availability of starting materials.
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-4-chloropyrimidine often involves large-scale halogenation reactions. These processes are optimized for yield and purity, utilizing continuous flow reactors and advanced purification techniques such as crystallization and distillation. The choice of solvents, catalysts, and reaction conditions is critical to ensure the efficient and cost-effective production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-chloropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides. This reaction is facilitated by the electron-deficient nature of the pyrimidine ring, making it susceptible to nucleophilic attack.
Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions, altering the oxidation state of the substituents.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, where the halogen atoms are replaced by various organic groups, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium amide, potassium thiolate, or sodium alkoxide. Reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly used in organic solvents such as toluene or ethanol.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyrimidine derivative, while coupling reactions could produce various substituted pyrimidines with extended conjugation or functional groups.
Mecanismo De Acción
The mechanism by which 2-Bromo-4-chloropyrimidine exerts its effects depends on its specific application. In biological systems, it often acts by interacting with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The presence of halogen atoms enhances its ability to form strong interactions with biological targets, increasing its potency and selectivity.
Comparación Con Compuestos Similares
2-Bromo-4-chloropyrimidine can be compared with other halogenated pyrimidines, such as:
2-Chloro-4-bromopyrimidine: Similar in structure but with reversed positions of the halogens, leading to different reactivity and applications.
2,4-Dichloropyrimidine: Lacks the bromine atom, making it less reactive in certain nucleophilic substitution reactions.
2,4-Dibromopyrimidine: Contains two bromine atoms, which can significantly alter its chemical behavior and applications.
The uniqueness of 2-Bromo-4-chloropyrimidine lies in its specific halogen substitution pattern, which provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.
By understanding the properties, reactions, and applications of 2-Bromo-4-chloropyrimidine, researchers can effectively utilize this compound in various scientific and industrial fields.
Propiedades
IUPAC Name |
2-bromo-4-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClN2/c5-4-7-2-1-3(6)8-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZFUTOHAWIHJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20668601 | |
| Record name | 2-Bromo-4-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20668601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885702-33-0 | |
| Record name | 2-Bromo-4-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20668601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4-chloropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid](/img/structure/B1521373.png)


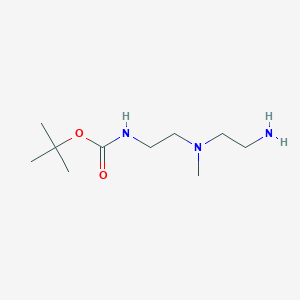
![5-Azaspiro[3.5]nonane](/img/structure/B1521377.png)
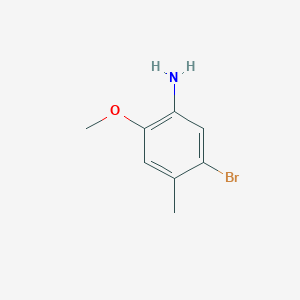
![2-(Bicyclo[2.2.1]heptan-2-ylamino)ethanol](/img/structure/B1521379.png)


